molecular formula C7H7F2NO B13557490 [4-(Difluoromethyl)pyridin-2-yl]methanol

[4-(Difluoromethyl)pyridin-2-yl]methanol

Cat. No.: B13557490
M. Wt: 159.13 g/mol
InChI Key: CWQSGIYMQXFNFW-UHFFFAOYSA-N
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Description

[4-(Difluoromethyl)pyridin-2-yl]methanol is a pyridine derivative characterized by a difluoromethyl group at the 4-position and a hydroxymethyl (-CH2OH) group at the 2-position of the pyridine ring. Its molecular formula is C7H7F2NO, with a molar mass of 159.13 g/mol and a CAS registry number of 1805193-11-6 . Key physical properties include a predicted density of 1.278 g/cm³, boiling point of 254.9°C, and pKa of 13.25, reflecting the weak acidity of its hydroxyl group . The difluoromethyl (-CF2H) substituent is a strong electron-withdrawing group, influencing the compound’s electronic distribution and reactivity. This structural motif is of interest in medicinal chemistry due to fluorine’s ability to enhance bioavailability and metabolic stability .

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

[4-(difluoromethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C7H7F2NO/c8-7(9)5-1-2-10-6(3-5)4-11/h1-3,7,11H,4H2

InChI Key

CWQSGIYMQXFNFW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(F)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Difluoromethyl)pyridin-2-yl]methanol typically involves the introduction of the difluoromethyl group to the pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents. For example, the reaction of 2-chloromethylpyridine with difluoromethylating reagents under specific conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethyl)pyridin-2-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield [4-(Difluoromethyl)pyridin-2-yl]aldehyde or [4-(Difluoromethyl)pyridin-2-yl]carboxylic acid .

Scientific Research Applications

[4-(Difluoromethyl)pyridin-2-yl]methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [4-(Difluoromethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activities. The hydroxyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Physical Properties

The table below compares [4-(Difluoromethyl)pyridin-2-yl]methanol with analogous pyridine-based compounds, highlighting substituent effects on molecular weight, polarity, and predicted properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Predicted pKa Boiling Point (°C)
This compound 1805193-11-6 C7H7F2NO 159.13 -CH2OH, -CF2H at position 4 13.25 254.9
[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol 1806802-85-6 C7H5Cl2F2NO 228.02 -CH2OH, -CF2H, -Cl at 4 and 6 N/A N/A
(2-(Trifluoromethyl)pyridin-4-yl)methanol 131747-61-0 C7H6F3NO 177.12 -CH2OH, -CF3 at position 2 N/A N/A
(4-Methoxypyridin-2-yl)methanol 16665-38-6 C7H9NO2 139.15 -CH2OH, -OCH3 at position 4 N/A N/A
(5-(Trifluoromethyl)pyridin-2-yl)methanol 31181-84-7 C7H6F3NO 177.12 -CH2OH, -CF3 at position 5 N/A N/A

Key Observations:

  • Chlorine Substituents: The dichloro derivative (1806802-85-6) has a higher molecular weight due to chlorine atoms, likely reducing solubility in polar solvents . Methoxy Group: The methoxy (-OCH3) substituent (16665-38-6) introduces polarity, enhancing solubility in aqueous media compared to fluorinated analogs .
  • Synthetic Relevance: Fluorinated pyridines, including this compound, are often synthesized via nucleophilic fluorination or cross-coupling reactions. For example, the dichloro-difluoro analog (1806802-85-6) may involve chlorination and fluorination steps , while trifluoromethyl derivatives (131747-61-0) might use trifluoromethylation reagents like TMSCF3 .

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